molecular formula C20H22N2O4 B4429340 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B4429340
M. Wt: 354.4 g/mol
InChI Key: YVOFCMDECXSKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.

    Acylation: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.

    Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-2-oxomorpholin-3-yl)-N-phenylacetamide
  • 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide

Comparison

Compared to similar compounds, 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide may exhibit unique properties due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic profile.

Properties

IUPAC Name

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-5-8-16(12-17)21-19(23)13-18-20(24)26-11-10-22(18)14-15-6-3-2-4-7-15/h2-9,12,18H,10-11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOFCMDECXSKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 5
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 6
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.